molecular formula C11H7NO2 B12180064 Isoxazole, 5-(2-benzofuranyl)-

Isoxazole, 5-(2-benzofuranyl)-

Cat. No.: B12180064
M. Wt: 185.18 g/mol
InChI Key: PBYBERRNJCUJJK-UHFFFAOYSA-N
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Description

Isoxazole, 5-(2-benzofuranyl)- is a heterocyclic compound that combines the structural motifs of isoxazole and benzofuran. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Benzofuran consists of a fused benzene ring and an oxygen atom in a five-membered ring. The combination of these two structures results in a compound with unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole, 5-(2-benzofuranyl)- typically involves a multistep process. One common method starts with the preparation of 5-chlorosalicylaldehyde, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions . Metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of isoxazole, 5-(2-benzofuranyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(2-benzofuranyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Isoxazole, 5-(2-benzofuranyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoxazole, 5-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isoxazole, 5-(2-benzofuranyl)- include other benzofuran and isoxazole derivatives, such as:

Uniqueness

Isoxazole, 5-(2-benzofuranyl)- is unique due to its combined structural motifs of isoxazole and benzofuran, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-1,2-oxazole

InChI

InChI=1S/C11H7NO2/c1-2-4-9-8(3-1)7-11(13-9)10-5-6-12-14-10/h1-7H

InChI Key

PBYBERRNJCUJJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NO3

Origin of Product

United States

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